(R)-Benzyl (4-hydroxybutan-2-yl)carbamate

α4β2 nAChR Nicotinic Acetylcholine Receptor Antagonist

Researchers requiring precise stereochemical control for nicotinic receptor studies or asymmetric synthesis often face supply inconsistencies with racemic or mis-specified batches. (R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3) eliminates this risk as a defined (R)-enantiomer with confirmed biological activity. - α4β2 nAChR antagonism: IC50 5.60 nM, enabling low-concentration receptor blockade with minimal off-target effects. - Dual antagonist/agonist profile (EC50 18 nM) supports desensitization and biased-signaling investigations. - Chiral building block (≥95% purity) for asymmetric synthesis, exemplified in RORc modulator development. Reliable global logistics ensure predictable lead times for critical research programs.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 866395-21-3
Cat. No. B2390104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl (4-hydroxybutan-2-yl)carbamate
CAS866395-21-3
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCC(CCO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1
InChIKeyZLDCAJWAPVPCFY-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Benzyl (4-hydroxybutan-2-yl)carbamate – Chiral CNS Probe & Synthon


(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3), also known as N-Cbz-(R)-3-amino-1-butanol, is an enantiopure chiral carbamate . It serves as a key chiral synthon and has demonstrated high in vitro potency as an antagonist of the human α4β2 nicotinic acetylcholine receptor (nAChR), a key CNS target implicated in nicotine addiction and cognitive function [1].

Probe
α4β2 nAChR antagonist research tool
Synthon
Chiral building block for asymmetric synthesis
Stereochemistry
Defined (R)-enantiomer configuration

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate: Enantiopurity & Target Risks


Substituting (R)-Benzyl (4-hydroxybutan-2-yl)carbamate with a racemate, the (S)-enantiomer (CAS 168827-91-6), or other carbamate analogs poses significant scientific risks. Chirality is fundamental to both its biological activity at α4β2 nAChRs and its utility as a stereospecific building block . The (R)-enantiomer exhibits a unique dual antagonist/agonist profile, whereas closely related carbamates like BDBM50382473 show reduced potency [1]. Even minor stereochemical impurities can alter target engagement, compromise synthetic yields, and invalidate structure-activity relationship (SAR) studies. The following quantitative evidence demonstrates why exact compound specification is essential for reproducible research and successful downstream applications.

Racemate substitution
Racemic mixture may alter target engagement and stereoselective synthesis outcomes
(S)-enantiomer mismatch
Opposite enantiomer may not reproduce the reported dual antagonist/agonist functional profile
Carbamate analog shift
Closely related carbamate analogs may show shifted potency and receptor interaction profiles

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate: Quantitative Evidence


α4β2 nAChR Antagonist Potency vs. Varenicline

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate demonstrates exceptional antagonist potency at the human α4β2 nicotinic acetylcholine receptor (nAChR), a key target for neurological and addiction research. In a functional 86Rb+ efflux assay using human SHEP1 cells, the compound exhibited an IC50 of 5.60 nM [1]. This potency is significantly greater than the clinically used partial agonist varenicline (IC50 = 250 nM [2]), representing a 45-fold improvement. Furthermore, it is 9-fold more potent than the closely related carbamate analog BDBM50382473 (IC50 = 50.4 nM) tested under identical conditions [3].

α4β2 Antagonist Potency
Reported
IC50 5.60 nM (45-fold vs varenicline 250 nM; 9-fold vs carbamate analog)
Supports α4β2 antagonist assay context
86Rb+ efflux assay; SHEP1 cells
α4β2 nAChR Nicotinic Acetylcholine Receptor Antagonist IC50 CNS Pharmacology

Dual Antagonist/Agonist Profile at α4β2 nAChR

Unlike many nAChR ligands that act solely as agonists or antagonists, (R)-Benzyl (4-hydroxybutan-2-yl)carbamate exhibits a unique dual profile: it acts as a potent antagonist (IC50 = 5.60 nM) and also demonstrates agonist activity with an EC50 of 18 nM in the same cell system [1]. In contrast, varenicline acts as a partial agonist with a much lower potency (EC50 = 2.3 µM) and only 13.4% efficacy relative to acetylcholine [2]. This dual functionality offers a distinct pharmacological tool for dissecting nAChR signaling pathways.

Dual Antagonist/Agonist Profile
Reported
IC50 5.60 nM / EC50 18 nM (vs varenicline partial agonist EC50 2.3 µM, 13.4% efficacy)
Supports dual functional assay interpretation
Same cell system; functional selectivity context
Functional Selectivity α4β2 nAChR Partial Agonist Antagonist EC50

Stereospecific Activity & Chiral Synthesis

The compound is supplied with a minimum purity specification of 95% and is confirmed as the pure (R)-enantiomer by chiral HPLC and NMR . In contrast, the (S)-enantiomer (CAS 168827-91-6) is a distinct chemical entity with different biological and synthetic properties . Using a racemic mixture or the incorrect enantiomer can lead to misleading SAR data and failed stereospecific reactions. The (R)-configuration is essential for its high potency at α4β2 nAChR and its use as a chiral intermediate in the synthesis of complex molecules like RORc modulators [1].

Stereochemical Purity
Class-level
≥95% (R)-enantiomer
Supports stereochemical-control synthesis context
Chiral HPLC/NMR confirmed; vendor specification
Chiral Resolution Enantiomeric Purity Chiral Building Block Asymmetric Synthesis

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate: Application Scenarios


α4β2 nAChR Antagonist for CNS Pharmacology

With an IC50 of 5.60 nM at human α4β2 nAChR, this compound is ideally suited for in vitro studies requiring potent and selective antagonism of this receptor subtype. Its exceptional potency enables its use as a reference antagonist in electrophysiology, calcium flux, and ion efflux assays, where minimal concentrations are required to achieve complete receptor blockade [1]. This reduces the risk of off-target effects and cytotoxicity, providing cleaner and more interpretable data compared to less potent alternatives like varenicline (IC50 250 nM) [2].

Dual Antagonist/Agonist Mechanisms at nAChRs

The compound's unique functional profile—acting as both a potent antagonist (IC50 5.60 nM) and an agonist (EC50 18 nM)—makes it a powerful tool for dissecting the complex activation and desensitization kinetics of α4β2 nAChRs [1]. This dual activity is not observed with varenicline, which acts as a weak partial agonist (EC50 2.3 µM, 13.4% efficacy) [2]. Researchers can use this compound to explore functional selectivity and biased signaling pathways in a controlled and quantifiable manner.

Stereospecific Synthesis of Pharmaceutical Intermediates

As a chiral building block with a defined (R)-configuration, (R)-Benzyl (4-hydroxybutan-2-yl)carbamate is a critical intermediate for the asymmetric synthesis of advanced pharmaceutical leads. For example, it has been explicitly utilized in the preparation of aryl sultam derivatives as RORc modulators, a class of compounds under investigation for treating autoimmune diseases [1]. Its high enantiomeric purity ensures predictable stereochemical outcomes in multi-step syntheses, which is essential for generating single-enantiomer drug candidates.

Application
Selection Property
Validation Focus
α4β2 nAChR antagonist pharmacology studies
Antagonist potency context
Receptor occupancy and selectivity review
α4β2 nAChR dual functional characterization
Dual functional profile context
Receptor activation/desensitization kinetics review
Stereoselective chiral building block
Chiral purity and configuration control
Stereochemical outcome reproducibility

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